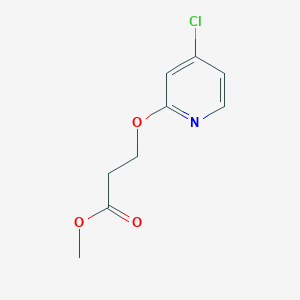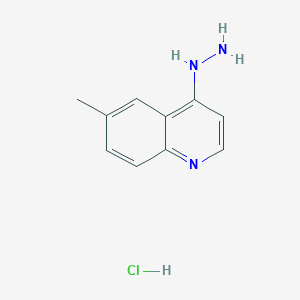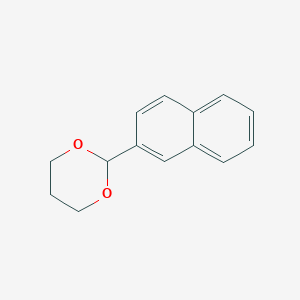
Propyl quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl quinoline-4-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound Quinolines are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl quinoline-4-carboxylate can be achieved through several methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave irradiation . This method is advantageous due to its efficiency and the ability to produce quinoline derivatives under relatively mild conditions.
Industrial Production Methods
Industrial production of this compound often involves green and sustainable chemistry approaches. These methods include the use of recyclable catalysts, solvent-free reaction conditions, and microwave-assisted synthesis . These approaches not only enhance the yield but also reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline-4-carboxylic acid, while reduction can produce quinoline-4-carboxaldehyde .
Scientific Research Applications
Propyl quinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propyl quinoline-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and cell division . This inhibition can result in the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- Quinoline-4-carboxylic acid
- Quinoline-2-carboxylate
- Ethyl quinoline-4-carboxylate
Uniqueness
Propyl quinoline-4-carboxylate is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. Compared to other quinoline derivatives, it may exhibit different pharmacokinetic properties, making it a valuable compound for drug development .
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
propyl quinoline-4-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-2-9-16-13(15)11-7-8-14-12-6-4-3-5-10(11)12/h3-8H,2,9H2,1H3 |
InChI Key |
BMTLMSNURXWNFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=NC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-3-cyclopropyl-6-fluoroimidazo[1,2-A]pyridine](/img/structure/B11891462.png)





![7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11891514.png)
![(5-Chlorobenzo[b]thiophen-3-yl)boronic acid](/img/structure/B11891515.png)




![6-Bromo-1-methyl-3a,7a-dihydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11891542.png)

